7-Octenyltrimethoxysilane

Catalog No.
S1972991
CAS No.
52217-57-9
M.F
C11H24O3Si
M. Wt
232.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Octenyltrimethoxysilane

CAS Number

52217-57-9

Product Name

7-Octenyltrimethoxysilane

IUPAC Name

trimethoxy(oct-7-enyl)silane

Molecular Formula

C11H24O3Si

Molecular Weight

232.39 g/mol

InChI

InChI=1S/C11H24O3Si/c1-5-6-7-8-9-10-11-15(12-2,13-3)14-4/h5H,1,6-11H2,2-4H3

InChI Key

RKLXSINPXIQKIB-UHFFFAOYSA-N

SMILES

CO[Si](CCCCCCC=C)(OC)OC

Canonical SMILES

CO[Si](CCCCCCC=C)(OC)OC

7-Octenyltrimethoxysilane is a chemical compound with the molecular formula C₁₁H₂₄O₃Si and a molecular weight of 232.39 g/mol. Its IUPAC name is trimethoxy(oct-7-enyl)silane, and it is identified by the CAS number 52217-57-9. This compound features a silane group that is functionalized with a long-chain carbon alkene, making it useful in various chemical applications, particularly in surface modification and adhesion promotion .

OTMS acts as a coupling agent by creating a bridge between organic and inorganic materials. The methoxy groups hydrolyze in the presence of moisture, forming silanol groups. These silanol groups can then react with hydroxyl groups present on the inorganic surface, forming siloxane bonds (Si-O-Si) []. This covalent linkage creates a strong and durable bond between the two materials. Additionally, the organic moiety of OTMS allows for compatibility with organic polymers or resins [].

OTMS is classified as a mild irritant []. It can cause skin and eye irritation upon contact. Inhalation may irritate the respiratory system.

Key Safety Concerns:

  • Flammability: OTMS has a relatively low flash point, indicating flammability. Proper handling and storage procedures are crucial to avoid fire hazards [].
  • Reactivity: OTMS reacts readily with moisture, releasing methanol. This exothermic reaction can generate heat [].

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirators when handling OTMS [].
  • Work in a well-ventilated area.
  • Store OTMS in a cool, dry place away from heat and ignition sources.

7-Octenyltrimethoxysilane undergoes hydrolysis in the presence of water, leading to the formation of silanol groups. These silanol groups can further react with hydroxyl groups on surfaces, such as metals or oxides, facilitating strong adhesion. The vinyl group present in the molecule can also participate in polymerization reactions, allowing for cross-linking with other reactive species .

Key Reactions:

  • Hydrolysis:
    7 Octenyltrimethoxysilane+H2OSilanol+Methanol\text{7 Octenyltrimethoxysilane}+\text{H}_2\text{O}\rightarrow \text{Silanol}+\text{Methanol}
  • Adhesion Formation:
    The silanol reacts with hydroxylated surfaces to form covalent bonds.

Several methods exist for synthesizing 7-octenyltrimethoxysilane:

  • Direct Alkylation: This involves reacting octene with trimethoxysilane under acidic or basic conditions.
  • Hydrosilylation: A more common method where octene reacts with silanes in the presence of a catalyst (like platinum) to yield the desired product.
  • Functionalization of Silanes: Starting from simpler silanes, alkene chains can be introduced through various organic reactions.

Each method has its advantages regarding yield and purity, depending on the specific requirements of the application .

7-Octenyltrimethoxysilane finds utility across several fields:

  • Surface Modification: Enhances adhesion properties on substrates like metals and glass.
  • Coatings: Used in producing hydrophobic coatings that improve resistance to moisture and corrosion.
  • Composite Materials: Acts as a coupling agent in polymer composites, improving mechanical properties.
  • Biomedical

Interaction studies involving 7-octenyltrimethoxysilane focus on its bonding capabilities with various substrates. Research indicates that when applied to aluminum alloys, the compound forms strong chemical bonds through its silanol groups, promoting adhesion significantly compared to non-functionalized surfaces. This property is particularly valuable in aerospace and automotive industries where material integrity is crucial .

Several compounds share structural similarities with 7-octenyltrimethoxysilane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
OctyltrimethoxysilaneC₉H₂₁O₃SiLacks double bond; primarily used for surface treatment.
VinyltrimethoxysilaneC₈H₁₈O₃SiContains a vinyl group but shorter carbon chain; used in polymerization.
AllyltrimethoxysilaneC₈H₁₈O₃SiFeatures an allyl group; utilized in similar applications but with different reactivity profiles.

Uniqueness

7-Octenyltrimethoxysilane's distinct feature is its longer carbon chain coupled with a double bond, which enhances its reactivity and utility in forming stable bonds with various substrates compared to its shorter-chain counterparts .

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

52217-57-9

Wikipedia

Silane, trimethoxy-7-octenyl-

General Manufacturing Information

Silane, trimethoxy-7-octen-1-yl-: ACTIVE

Dates

Modify: 2023-08-16

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